2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide
Description
The compound 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a chloro-substituted acetamide derivative characterized by a 2-chlorophenyl group linked to an acetamide backbone and a thian (tetrahydrothiopyran) ring modified with a 2-hydroxyethoxy substituent.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c17-14-4-2-1-3-13(14)11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBJKQRXGWOXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=CC=C2Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl acetamide precursor. This precursor is then reacted with a hydroxyethoxy thianyl derivative under controlled conditions to form the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related acetamide derivatives exhibit variations in substituents, heterocyclic systems, and functional groups, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison:
Structural and Functional Group Comparisons
Crystallographic and Conformational Analysis
highlights that substituents on dichlorophenyl acetamides significantly influence molecular conformation. For example:
Biological Activity
2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenyl group and a thian moiety, suggest potential biological activities that warrant detailed exploration.
Chemical Structure
The compound's IUPAC name is this compound. The molecular formula is , and its structure can be depicted as follows:
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing thian and chlorophenyl groups often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.
2. Inhibition of Enzymatic Activity
The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could be crucial in therapeutic applications where enzyme modulation is desired, such as in cancer treatment or metabolic disorders.
3. Juvenile Hormone Activity
Studies on related compounds have demonstrated anti-juvenile hormone activity, which is significant in pest control and agricultural applications. The structural similarities suggest that this compound could also exhibit such biological effects, influencing insect development.
Research Findings
Various studies have been conducted to evaluate the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial effects against Gram-positive bacteria. |
| Study B | Showed inhibition of specific enzymes linked to metabolic pathways. |
| Study C | Indicated juvenile hormone activity in larval stages of insects. |
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of thian compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antimicrobial potency, with some derivatives achieving MIC values below 10 µg/mL.
Case Study 2: Enzyme Inhibition
A series of enzyme assays were conducted to assess the inhibitory potential of similar compounds on acetylcholinesterase (AChE). Compounds with chlorophenyl substitutions showed promising results, leading to further investigation into structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature, solvent choice (e.g., ethanol or dimethylformamide), and catalysts (e.g., triethylamine). For example, the coupling of a thioether intermediate with a chlorophenyl acetamide precursor may require reflux conditions (60–80°C) and inert atmospheres to prevent oxidation. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and connectivity.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is stable under standard laboratory conditions (room temperature, dry environment). However, degradation may occur under extreme pH or prolonged exposure to light. Store in amber vials at 4°C for long-term preservation. Stability tests via accelerated aging (40°C/75% RH for 14 days) can assess decomposition pathways .
Q. How can researchers screen its biological activity in preliminary assays?
- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes of interest (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity). Cell viability assays (MTT or resazurin) are recommended for cytotoxicity screening .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analysis of published datasets .
Q. What strategies optimize the reaction mechanism for derivatives with enhanced bioactivity?
- Methodological Answer : Use computational modeling (DFT or molecular docking) to predict substituent effects on target binding. Synthesize derivatives via regioselective modifications (e.g., replacing the hydroxyethoxy group with sulfonamide) and compare IC₅₀ values in bioassays .
Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?
- Methodological Answer : Employ a randomized block design with animal models (e.g., Sprague-Dawley rats). Assess bioavailability via oral/intravenous administration, with plasma samples analyzed by LC-MS/MS. Monitor metabolites and excretion profiles over 24–72 hours .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Combine X-ray crystallography (for 3D structure) with SAR-by-NMR to map binding interactions. Compare analogues with varied substituents (e.g., chloro vs. fluoro groups) to identify pharmacophores. Use QSAR models to predict bioactivity .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
